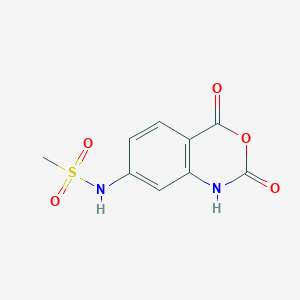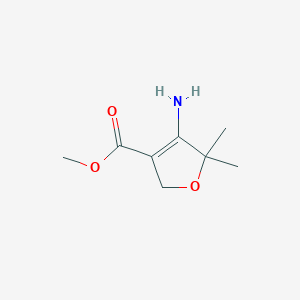
4-Methanesulfonamido-isatoic anhydride
Overview
Description
4-Methanesulfonamido-isatoic anhydride is a chemical compound with the molecular formula C9H8N2O5S and a molecular weight of 256.24 g/mol . It is characterized by the presence of a methanesulfonamide group attached to an isatoic anhydride core. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonamido-isatoic anhydride typically involves the reaction of anthranilic acid derivatives with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the anhydride ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phosgene or triphosgene as a carbonyl source . These methods are efficient but require careful handling due to the toxicity of phosgene. Alternatively, catalytic carbonylation of substituted anilines with carbon monoxide can be employed to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonamido-isatoic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding amide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amide derivatives.
Substitution: Various substituted isatoic anhydride derivatives.
Scientific Research Applications
4-Methanesulfonamido-isatoic anhydride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of nitrogen-containing heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methanesulfonamido-isatoic anhydride involves its interaction with specific molecular targets. The methanesulfonamide group can form strong hydrogen bonds with biological molecules, influencing their activity. The anhydride ring can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Isatoic anhydride: A closely related compound with similar reactivity but lacking the methanesulfonamide group.
Methanesulfonamide: A simpler compound that lacks the anhydride ring structure.
Uniqueness
4-Methanesulfonamido-isatoic anhydride is unique due to the presence of both the methanesulfonamide group and the isatoic anhydride core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(2,4-dioxo-1H-3,1-benzoxazin-7-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5S/c1-17(14,15)11-5-2-3-6-7(4-5)10-9(13)16-8(6)12/h2-4,11H,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYKWZUMFVCLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(Oxan-4-yl)piperidin-4-yl]methanamine](/img/structure/B1422201.png)


![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)
![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)



![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)

![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)
